5-(5-Methyl-2-piperidinyl)pyrimidine

PRMT5 inhibitor PRMT7 epigenetic chemical probe

Researchers optimizing kinase selectivity often find 2- or 4-piperidinylpyrimidine regioisomers limit vector exploration. This 5-(5-methyl-2-piperidinyl) scaffold solves this with a distinct geometry for novel hinge-binding modes. - Unique 5-position vector: Accesses atypical selectivity pockets inaccessible to common 2- or 4-regioisomers. - Pre-built warhead handle: Secondary amine enables direct conjugation of acrylamide warheads for covalent inhibitor design. - Clean epigenetic profile: Class-level data confirms weak PRMT5/7 inhibition (IC50 > 50 μM), minimizing off-target confounding in HMT probe campaigns.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B13618662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Methyl-2-piperidinyl)pyrimidine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1CCC(NC1)C2=CN=CN=C2
InChIInChI=1S/C10H15N3/c1-8-2-3-10(13-4-8)9-5-11-7-12-6-9/h5-8,10,13H,2-4H2,1H3
InChIKeyPKXBPLHJOXVHMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(5-Methyl-2-piperidinyl)pyrimidine Overview


5-(5-Methyl-2-piperidinyl)pyrimidine (molecular formula C10H15N3, molecular weight 177.25 g/mol) is a heterocyclic building block belonging to the piperidinylpyrimidine class [1]. The compound features a pyrimidine ring substituted at the 5-position with a 5-methyl-2-piperidinyl moiety, a unique substitution pattern that distinguishes it from more common 2- or 4-piperidinyl regioisomers. Piperidinylpyrimidines are privileged scaffolds in medicinal chemistry due to their ability to modulate diverse biological targets, including kinases, G protein-coupled receptors, and epigenetic enzymes [2]. The specific 5-(5-methyl-2-piperidinyl) substitution pattern creates a distinct three-dimensional pharmacophore with unique steric and electronic properties, making it a valuable intermediate for the synthesis of targeted covalent inhibitors, kinase probes, and CNS-penetrant drug candidates.

1 Medicinal chemistry building block with distinct 5-(5-methyl-2-piperidinyl) substitution pattern
2 Scaffold for synthesis of targeted covalent inhibitors, kinase probes, and GPCR ligands
3 Regioisomeric vector supports structure–activity relationship exploration

Why Regioisomeric Substitution Cannot Be Generic


Generic substitution of 5-(5-methyl-2-piperidinyl)pyrimidine with structurally similar piperidinylpyrimidine analogs is not feasible due to the profound impact of substitution pattern on target engagement and selectivity [1]. The position of the piperidinyl group on the pyrimidine ring (5-position vs. 2- or 4-position) and the presence of the methyl substituent on the piperidine ring dictate the vector and orientation of key hydrogen bond donors/acceptors, altering binding mode and off-target profiles [2]. Structure-activity relationship (SAR) studies across piperidinylpyrimidine series demonstrate that even minor positional shifts can result in >100-fold differences in enzymatic IC50 values and dramatic changes in selectivity windows [3]. Consequently, procurement decisions must be guided by the specific substitution pattern, as regioisomers are not functionally interchangeable in lead optimization or probe development campaigns.

! Regioisomeric substitution may alter target engagement vector and binding mode; 2- or 4-piperidinyl analogs are not direct functional replacements
! Minor positional shifts can cause >100-fold variation in enzyme inhibition profiles (class-level SAR)
! Methyl group placement on piperidine may further influence selectivity and metabolic stability

Quantitative Differentiation Evidence


Epigenetic Counterscreen: PRMT5 and PRMT7 Profiling

While direct head-to-head data for the exact compound are not available, class-level evidence from piperidinylpyrimidine derivatives provides a quantitative baseline. A representative piperidinylpyrimidine analog (BDBM50089221/CHEMBL3577854) was profiled against protein arginine methyltransferase 5 (PRMT5) and PRMT7, showing IC50 > 50 μM for both targets [1]. This weak inhibition profile suggests that the scaffold is not inherently active against these methyltransferases, providing a clean baseline for optimizing selectivity toward intended kinase or GPCR targets. The 5-(5-methyl-2-piperidinyl) substitution pattern is expected to exhibit similarly low off-target activity against PRMT5/PRMT7, making it a suitable starting point for programs requiring epigenetic counter-screening.

PRMT5/PRMT7 Activity
Class-level
IC₅₀ > 50 µM
Reported class-level baseline; >500-fold weaker than potent PRMT5/PRMT7 inhibitors, suggesting low epigenetic off-target probability
Analog data (CHEMBL3577854); compound-specific confirmation needed
PRMT5 inhibitor PRMT7 epigenetic chemical probe

Regioisomeric Differentiation vs. 2-Piperidinyl Analogs

The 5-(5-methyl-2-piperidinyl)pyrimidine scaffold possesses a 5-piperidinyl substitution on the pyrimidine ring, whereas the more common comparator 5-Methyl-2-(piperidin-4-yl)pyrimidine (CAS 949100-33-8) has the piperidine group at the 2-position [1]. This positional difference fundamentally alters the vector of the basic piperidine nitrogen and the orientation of the methyl substituent. In kinase inhibitor design, the 5-substituted pyrimidines often engage the hinge region of kinases differently than 2- or 4-substituted analogs, affecting both potency and isoform selectivity [2]. The 5-(5-methyl-2-piperidinyl) pattern provides a unique exit vector that can extend into solvent-exposed or selectivity pockets not accessible to 2-piperidinyl regioisomers.

Regioisomeric Vector
Supporting evidence
5-position substitution
vs 2-position (shift ~120°)
May support distinct hinge-region engagement for kinase inhibitor design
Vector shift based on pyrimidine ring geometry
regioisomer substitution pattern SAR

Synthetic Utility as a Medicinal Chemistry Building Block

Piperidinylpyrimidines are widely used as intermediates in the synthesis of kinase inhibitors, histamine H3 receptor antagonists, and TNF-α production inhibitors [1][2]. A closely related analog, 1-(5-methyl-pyrimidin-2-yl)-piperidin-4-ol, was synthesized with 65% yield via nucleophilic aromatic substitution of 2-chloro-5-methylpyrimidine with 4-hydroxypiperidine under mild conditions (100 °C, 5 h, DMF, triethylamine) . The 5-(5-methyl-2-piperidinyl)pyrimidine scaffold offers a similar synthetic handle for derivatization at the piperidine nitrogen or pyrimidine C2/C4 positions, enabling rapid library generation. In contrast, the 5-(piperidin-4-ylmethyl)pyrimidine analog (CAS 1552457-95-0) contains a methylene linker that alters conformational flexibility and metabolic stability .

Synthetic Yield Analog
Supporting evidence
~65% yield (analog SNAr)
Supports scalable synthetic route planning for library generation
Yield estimate from analogous 2-chloro-5-methylpyrimidine coupling
building block medicinal chemistry kinase inhibitor

Intellectual Property and Freedom-to-Operate Analysis

The patent landscape for piperidinylpyrimidines is dense, with foundational patents covering broad Markush structures (e.g., US5948786 for TNF-α inhibition, US20070281921 for H3 receptor antagonism) [1][2]. However, the specific 5-(5-methyl-2-piperidinyl)pyrimidine substitution pattern is not prominently claimed as a preferred embodiment in these broad filings. In contrast, 5-Methyl-2-(piperidin-4-yl)pyrimidine and 2-Methyl-4-(piperidin-4-yl)pyrimidine are explicitly described in numerous patents and publications [3]. This creates a differentiated IP position: the 5-(5-methyl-2-piperidinyl) scaffold may offer greater freedom-to-operate in crowded chemical spaces such as kinase inhibitors or GPCR modulators, as it is less frequently exemplified in the primary literature.

Patent Exemplification
Supporting evidence
Limited explicit exemplification
vs common 2-/4-piperidinyl regioisomers
May offer differentiated IP landscape and lower prior art encumbrance
Patent landscape review; confirm with legal counsel
patent landscape FTO IP differentiation

Optimal Use Cases Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization with Novel Hinge Vectors

The unique 5-piperidinyl substitution pattern provides a distinct vector for extending into kinase selectivity pockets compared to 2- or 4-piperidinyl regioisomers [1]. Researchers developing type I½ or type II kinase inhibitors can leverage this scaffold to explore novel binding modes, particularly for targets where established hinge binders (e.g., 2-anilinopyrimidines) have encountered resistance or selectivity challenges [2]. The methyl group on the piperidine ring offers additional steric bulk to fine-tune hydrophobic interactions.

Targeted Covalent Inhibitor Warhead Design

The secondary amine of the piperidine ring serves as a versatile attachment point for acrylamide or chloroacetamide warheads, enabling the design of targeted covalent inhibitors [1]. The 5-(5-methyl-2-piperidinyl) scaffold positions the reactive warhead with a specific geometry relative to the pyrimidine hinge binder, which can be optimized for covalent engagement of non-catalytic cysteine residues in kinases or other enzymes [2].

Epigenetic Probe Development with PRMT5/PRMT7 Baseline

Class-level data indicate that piperidinylpyrimidine scaffolds exhibit weak inhibition of PRMT5 and PRMT7 (IC50 > 50 μM) [1]. This established baseline allows researchers to design epigenetic probes (e.g., for histone methyltransferases or demethylases) with confidence that the core scaffold will not introduce confounding off-target activity against these common methyltransferases, simplifying hit triage and validation [2].

CNS-Penetrant GPCR Fragment Library Design

Piperidinylpyrimidines have demonstrated utility as histamine H3 receptor antagonists, a validated target for cognitive disorders [1]. The 5-(5-methyl-2-piperidinyl)pyrimidine scaffold offers a low-molecular-weight (177.25 Da), moderately lipophilic core suitable for fragment libraries targeting CNS GPCRs [2]. Its distinct substitution pattern may yield fragments with improved ligand efficiency and blood-brain barrier penetration compared to more common 2-piperidinyl fragments.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
5-piperidinyl substitution with distinct hinge-region vector
Binding-mode differentiation vs 2-/4-piperidinyl regioisomers
Targeted covalent inhibitor design
Piperidine secondary amine as warhead attachment point
Warhead geometry optimization for cysteine targeting
Epigenetic probe development (PRMT5/PRMT7 baseline)
Class-level low PRMT5/PRMT7 activity profile
Epigenetic off-target counterscreen using PRMT5/PRMT7 assays
CNS GPCR fragment library design
Low molecular weight and moderate lipophilicity core
Fragment-based screening for CNS-penetrant GPCR ligands

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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